Uredofos

Description

Properties

CAS No. |

52406-01-6 |

|---|---|

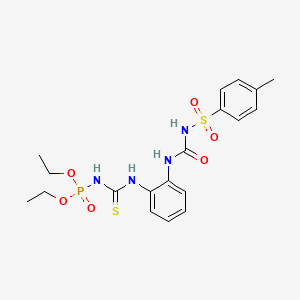

Molecular Formula |

C19H25N4O6PS2 |

Molecular Weight |

500.5 g/mol |

IUPAC Name |

1-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]-3-(4-methylphenyl)sulfonylurea |

InChI |

InChI=1S/C19H25N4O6PS2/c1-4-28-30(25,29-5-2)22-19(31)21-17-9-7-6-8-16(17)20-18(24)23-32(26,27)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3,(H2,20,23,24)(H2,21,22,25,31) |

InChI Key |

NDXFLHPUUKVXLQ-UHFFFAOYSA-N |

Isomeric SMILES |

CCOP(=O)(N=C(NC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C)S)OCC |

Canonical SMILES |

CCOP(=O)(NC(=S)NC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C)OCC |

Appearance |

Solid powder |

Other CAS No. |

52406-01-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

diethyl(thio(o-(3-(p-tolylsulfonyl)ureido)phenyl)carbamoyl)phosphoramidate diuredosan Sansalid uredofos uredofos disodium |

Origin of Product |

United States |

Foundational & Exploratory

Uredofos: An In-Depth Technical Guide on its Anthelmintic Mechanism of Action in Nematodes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uredofos is a broad-spectrum organophosphate anthelmintic agent with demonstrated efficacy against a range of nematodes and cestodes.[1] This technical guide provides a detailed overview of the core mechanism of action of this compound in nematodes, focusing on its interaction with the nematode nervous system. The information presented herein is intended to support research and drug development efforts in the field of veterinary parasitology. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes established knowledge of organophosphate activity in nematodes to provide a comprehensive understanding of its mode of action.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action of this compound in nematodes is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). AChE plays a critical role in the nematode neuromuscular junction by hydrolyzing the neurotransmitter acetylcholine (ACh). This enzymatic degradation terminates the signal between nerve and muscle cells, allowing for muscle relaxation and coordinated movement.

This compound, as an organophosphate, acts as a potent inhibitor of AChE. The phosphorus atom of this compound forms a stable covalent bond with the serine hydroxyl group within the active site of the AChE enzyme. This phosphorylation effectively inactivates the enzyme, preventing it from breaking down acetylcholine.

The resulting accumulation of acetylcholine in the synaptic cleft leads to a state of hyperstimulation of the nematode's muscles. This manifests as an initial phase of spastic paralysis, followed by a flaccid paralysis as the neuromuscular signaling becomes completely disrupted. Ultimately, this sustained paralysis leads to the death of the nematode.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway at the nematode neuromuscular junction and the disruptive effect of this compound.

Caption: Signaling pathway at the nematode neuromuscular junction and the inhibitory action of this compound on acetylcholinesterase.

Quantitative Data: In Vivo Efficacy of this compound

| Nematode Species | Host | This compound Dosage (mg/kg) | Treatment Regimen | Efficacy (%) |

| Toxocara canis | Dog | 100 | Single Dose | 98 |

| 50 | Single Dose | 96 | ||

| 25 | Single Dose | 81 | ||

| Ancylostoma caninum | Dog | 100 | Single Dose | >96 |

| 50 | Single Dose | >96 | ||

| 25 | Single Dose | >96 | ||

| Trichuris vulpis | Dog | 100 | Single Dose | 71 |

| 50 | Single Dose | 35 | ||

| 25 | Single Dose | 30 | ||

| 50 | 2 Doses (24h interval) | 99 | ||

| 25 | 2 Doses (24h interval) | 89 |

Experimental Protocols

Due to the absence of specific published experimental protocols for this compound, a representative methodology for an in vitro acetylcholinesterase inhibition assay is provided below. This protocol is based on established methods for evaluating organophosphate inhibitors against nematode AChE.

In Vitro Acetylcholinesterase Inhibition Assay

Objective: To determine the inhibitory potential of this compound on acetylcholinesterase activity from a target nematode species.

Materials:

-

Target nematodes (e.g., Caenorhabditis elegans or a parasitic species of interest)

-

This compound (analytical grade)

-

Phosphate buffer (pH 7.4)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Triton X-100

-

Microplate reader (412 nm)

-

Homogenizer

Protocol:

-

Enzyme Preparation:

-

Wash nematodes to remove contaminants.

-

Homogenize a known mass of nematodes in ice-cold phosphate buffer containing Triton X-100 to solubilize proteins.

-

Centrifuge the homogenate at 4°C to pellet cellular debris.

-

Collect the supernatant containing the crude AChE extract. Determine the total protein concentration of the extract.

-

-

Inhibition Assay:

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

In a 96-well microplate, add the nematode AChE extract to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control group with buffer only.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding the substrate (ATCI) and DTNB to all wells.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of AChE inhibition for each this compound concentration relative to the control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the AChE activity) from the resulting dose-response curve.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for assessing the in vitro efficacy of this compound against nematode acetylcholinesterase.

Caption: Workflow for the in vitro determination of acetylcholinesterase inhibition by this compound.

Conclusion

This compound exerts its anthelmintic effect in nematodes through the well-established mechanism of acetylcholinesterase inhibition, characteristic of organophosphate compounds. By irreversibly inactivating AChE, this compound disrupts neuromuscular signaling, leading to paralysis and death of the parasite. While specific quantitative in vitro data for this compound is not extensively documented, the provided in vivo efficacy data underscores its potency against several key nematode parasites. The experimental protocol and workflows detailed in this guide offer a framework for further investigation into the specific inhibitory kinetics and comparative efficacy of this compound, which could aid in the development of novel and more targeted anthelmintic therapies.

References

Uredofos: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uredofos, a phosphoramidate derivative, is a veterinary anthelmintic agent with demonstrated efficacy against a range of nematode and cestode parasites in canines. This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its discovery, a plausible synthesis pathway, and its presumed mechanism of action. Due to the discontinuation of this compound, publicly available, detailed experimental protocols are scarce. Therefore, this guide presents a well-reasoned, hypothetical synthesis protocol based on established organophosphorus chemistry. All quantitative data from cited studies are presented in tabular format for clarity, and key pathways and workflows are visualized using diagrams.

Discovery and Anthelmintic Activity

This compound was identified as a potent, broad-spectrum anthelmintic for veterinary use, particularly in canines. Studies have demonstrated its effectiveness against common intestinal parasites.

Quantitative Efficacy Data

The anthelmintic activity of this compound has been evaluated in dogs with naturally occurring parasitic infections. The following table summarizes the efficacy of this compound at various oral dosages.

| Parasite Species | Dosage | Efficacy (%) | Citation |

| Toxocara canis | 100 mg/kg (single dose) | 98 | |

| 50 mg/kg (single dose) | 96 | ||

| 25 mg/kg (single dose) | 81 | ||

| Ancylostoma caninum | 100 mg/kg (single dose) | >96 | |

| 50 mg/kg (single dose) | >96 | ||

| 25 mg/kg (single dose) | >96 | ||

| 50 mg/kg (2-3 doses, 24h interval) | 100 | ||

| 25 mg/kg (2-3 doses, 24h interval) | 100 | ||

| Trichuris vulpis | 100 mg/kg (single dose) | 71 | |

| 50 mg/kg (single dose) | 35 | ||

| 25 mg/kg (single dose) | 30 | ||

| 50 mg/kg (2 doses, 24h interval) | 99 | ||

| 25 mg/kg (2 doses, 24h interval) | 89 | ||

| Dipylidium caninum & Taenia spp. | 100 mg/kg (single dose) | 100 | |

| 50 mg/kg (single dose) | 100 | ||

| 25 mg/kg (single dose) | Not fully effective |

Note: There was no evidence of drug-induced toxicity in the dogs tested at these dosages.

Proposed Synthesis Pathway of this compound

Caption: Proposed four-step synthesis pathway for this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, detailed experimental protocols for the proposed synthesis of this compound.

Step 1: Synthesis of 1-(2-Hydroxyphenyl)-3-(p-tolylsulfonyl)urea

-

Reaction Setup: A solution of 2-aminophenol (1 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: p-Toluenesulfonyl isocyanate (1 equivalent) is added dropwise to the stirred solution at room temperature.

-

Reaction Conditions: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold toluene and dried under vacuum to yield 1-(2-hydroxyphenyl)-3-(p-tolylsulfonyl)urea.

Step 2: Synthesis of 2-(3-(p-Tolylsulfonyl)ureido)phenyl carbonochloridate

-

Reaction Setup: 1-(2-Hydroxyphenyl)-3-(p-tolylsulfonyl)urea (1 equivalent) is dissolved in anhydrous dichloromethane in a three-necked flask fitted with a dropping funnel, a gas inlet, and a stirrer. The flask is cooled in an ice bath.

-

Reagent Addition: A solution of phosgene or triphosgene (1.1 equivalents) in dichloromethane is added dropwise to the stirred solution, followed by the slow addition of a non-nucleophilic base such as triethylamine (1.2 equivalents).

-

Reaction Conditions: The reaction is stirred at 0°C for 1 hour and then at room temperature for 3-5 hours. Reaction progress is monitored by TLC.

-

Work-up and Purification: The reaction mixture is quenched with saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 3: Synthesis of 2-(3-(p-Tolylsulfonyl)ureido)phenyl isothiocyanate

-

Reaction Setup: 2-(3-(p-Tolylsulfonyl)ureido)phenyl carbonochloridate (1 equivalent) is dissolved in a suitable solvent such as acetonitrile.

-

Reagent Addition: Ammonium thiocyanate (1.2 equivalents) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) are added to the solution.

-

Reaction Conditions: The mixture is stirred vigorously at room temperature for 12-18 hours.

-

Work-up and Purification: The solvent is removed in vacuo, and the residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried, and concentrated to give the isothiocyanate.

Step 4: Synthesis of this compound

-

Reaction Setup: 2-(3-(p-Tolylsulfonyl)ureido)phenyl isothiocyanate (1 equivalent) and diethyl phosphite (1.1 equivalents) are dissolved in a suitable aprotic solvent like carbon tetrachloride in the presence of a base such as triethylamine (1.2 equivalents).

-

Reaction Conditions: This is a variation of the Atherton-Todd reaction. The mixture is stirred at room temperature under an inert atmosphere for 24-48 hours.

-

Work-up and Purification: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to yield this compound.

Presumed Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate, this compound is presumed to act as an acetylcholinesterase (AChE) inhibitor. AChE is a crucial enzyme in the nervous system of both vertebrates and invertebrates. It hydrolyzes the neurotransmitter acetylcholine, terminating the nerve signal.

Caption: Proposed mechanism of action of this compound via AChE inhibition.

By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of acetylcholine receptors, leading to spastic paralysis of the parasite, which is then expelled from the host's gastrointestinal tract. The selective toxicity of organophosphates in parasites compared to their hosts is often due to differences in the structure of AChE or metabolic pathways.

Standard Experimental Workflow for Anthelmintic Drug Evaluation

The evaluation of a novel anthelmintic compound like this compound typically follows a structured workflow from initial screening to in vivo studies.

Caption: A typical experimental workflow for anthelmintic drug development.

This workflow ensures a systematic evaluation of the compound's efficacy, safety, and pharmacokinetic profile before it can be approved for veterinary use.

Conclusion

This compound is an effective anthelmintic agent against a variety of canine parasites. While specific details of its original synthesis and discovery are not widely published, a plausible synthesis pathway can be proposed based on established chemical principles. Its mechanism of action is consistent with that of other organophosphate anthelmintics, involving the inhibition of acetylcholinesterase. This guide provides a foundational understanding of this compound for researchers and professionals in the field of veterinary drug development. Further research into the specific metabolic pathways and potential resistance mechanisms would be beneficial for a more complete understanding of this compound.

Uredofos: A Technical Overview of its Chemical Properties, Structure, and Anthelmintic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uredofos, also known by its synonyms diuredosan and Sansalid, is an organophosphorus compound utilized in veterinary medicine as a broad-spectrum anthelmintic.[1][2] It has demonstrated efficacy against a range of nematode and cestode infections in canines.[3] This technical guide provides a comprehensive summary of the currently available information on the chemical properties, structure, and anthelmintic activity of this compound. However, it is important to note that detailed experimental data, particularly spectroscopic analyses and specific mechanistic studies, are not extensively available in the public domain.

Chemical Structure and Properties

This compound is chemically designated as diethyl(thio(o-(3-(p-tolylsulfonyl)ureido)phenyl)carbamoyl)phosphoramidate.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| CAS Number | 52406-01-6[1] |

| Molecular Formula | C₁₉H₂₅N₄O₆PS₂[1] |

| Molecular Weight | 500.53 g/mol [1][2] |

| Canonical SMILES | CCOP(=O)(NC(=S)NC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C)OCC[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Density | 1.416 g/cm³[1] |

| LogP | 6.06960[1] |

| XLogP3 | 3.3[1] |

| Hydrogen Bond Donor Count | 4[1] |

| Hydrogen Bond Acceptor Count | 7[1] |

| Rotatable Bond Count | 9[1] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Spectroscopic Data

Anthelmintic Activity and Potential Mechanism of Action

This compound is effective against various gastrointestinal parasites in dogs, including tapeworms (Dipylidium caninum and Taenia spp.), ascarids (Toxocara canis), hookworms (Ancylostoma caninum), and whipworms (Trichuris vulpis).[3] Effective dosages have been reported to be a single dose of 50 mg/kg for tapeworms, ascarids, and hookworms, and 50 mg/kg/day for two days for whipworms.[3]

The precise mechanism of action of this compound has not been definitively elucidated in published studies. However, as an organophosphorus compound, it is highly probable that its anthelmintic effects are mediated through the inhibition of cholinesterases .[4][5]

Hypothesized Mechanism of Action: Cholinesterase Inhibition

Organophosphates are known to act as irreversible or pseudo-irreversible inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both vertebrates and invertebrates.[4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.

The proposed signaling pathway for the anthelmintic action of this compound is as follows:

-

Inhibition of Acetylcholinesterase: this compound likely phosphorylates the serine residue in the active site of AChE in the parasite's neuromuscular junctions.

-

Accumulation of Acetylcholine: This inhibition prevents the breakdown of acetylcholine.

-

Hyperstimulation of Nicotinic Receptors: The resulting accumulation of acetylcholine leads to the continuous stimulation of nicotinic acetylcholine receptors (nAChRs) on the muscle cells of the parasite.

-

Spastic Paralysis: This hyperstimulation causes spastic paralysis of the worm.

-

Expulsion: The paralyzed parasite is unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled.

This mechanism is a common mode of action for many organophosphate anthelmintics and insecticides.[6][7]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and for its specific biological evaluation are not available in the public domain. General methods for the synthesis of phosphoramidates and for conducting anthelmintic activity assays are described in the literature, but a protocol tailored to this compound has not been identified.

For researchers interested in studying this compound, a logical workflow for investigating its mechanism of action is proposed below.

Figure 1. A logical workflow for the investigation of the anthelmintic properties of a compound like this compound.

Conclusion

This compound is a veterinary anthelmintic with established efficacy against a variety of parasitic worms. While its chemical structure is known, a comprehensive public dataset of its physicochemical and spectroscopic properties is lacking. Based on its classification as an organophosphorus compound, the most probable mechanism of action is the inhibition of cholinesterase in parasites, leading to spastic paralysis. Further research is required to fully characterize this compound, including detailed spectroscopic analysis, elucidation of its precise mechanism of action, and the development of standardized experimental protocols.

References

- 1. This compound|lookchem [lookchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound: anthelmintic activity against nematodes and cestodes in dogs with naturally occurring infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectrum of Anthelmintic Activity of Uredofos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anthelmintic activity of Uredofos, an organophosphate compound. The information is compiled from available scientific literature to support research and development in veterinary medicine. This document summarizes the known efficacy of this compound against various helminth parasites, outlines plausible experimental protocols for efficacy testing based on established guidelines, and describes its presumed mechanism of action.

Efficacy of this compound Against Canine Helminths

This compound has demonstrated a broad spectrum of activity against common nematode and cestode parasites in canines. The following tables summarize the quantitative data from key studies, providing clear efficacy percentages at various dosages.

Nematode Efficacy in Dogs

| Target Parasite | Host | Dosage | Efficacy (%) | Citation |

| Toxocara canis | Dog | 100 mg/kg (single dose) | 98 | [1] |

| 50 mg/kg (single dose) | 96 | [1] | ||

| 25 mg/kg (single dose) | 81 | [1] | ||

| Ancylostoma caninum | Dog | 100 mg/kg (single dose) | >96 | [1] |

| 50 mg/kg (single dose) | >96 | [1] | ||

| 25 mg/kg (single dose) | >96 | [1] | ||

| 50 mg/kg (2 doses, 24h interval) | 100 | [1] | ||

| 25 mg/kg (2-3 doses, 24h interval) | 100 | [1] | ||

| Trichuris vulpis | Dog | 100 mg/kg (single dose) | 71 | [1] |

| 50 mg/kg (single dose) | 35 | [1] | ||

| 25 mg/kg (single dose) | 30 | [1] | ||

| 50 mg/kg (2 doses, 24h interval) | 99 | [1] | ||

| 25 mg/kg (2 doses, 24h interval) | 89 | [1] |

Cestode Efficacy in Dogs

| Target Parasite | Host | Dosage | Efficacy (%) | Citation |

| Dipylidium caninum | Dog | 100 mg/kg (single dose) | 100 | [1] |

| 50 mg/kg (single dose) | 100 | [1] | ||

| Taenia spp. | Dog | 100 mg/kg (single dose) | 100 | [1] |

| 50 mg/kg (single dose) | 100 | [1] |

Presumed Spectrum Against Other Helminths

Mechanism of Action

As an organophosphate anthelmintic, this compound is presumed to act as a cholinesterase inhibitor. This mechanism is common to this class of compounds.

Caption: Presumed mechanism of this compound via acetylcholinesterase inhibition.

Experimental Protocols

Detailed experimental protocols for the original this compound efficacy studies are not fully available in the public domain. However, based on established guidelines for anthelmintic efficacy testing in dogs, such as those from the World Association for the Advancement of Veterinary Parasitology (WAAVP) and VICH, a plausible study design can be outlined.[2][3][4]

Generalized Protocol for a Controlled Efficacy Study in Dogs

Caption: Generalized workflow for a canine anthelmintic efficacy study.

1. Animal Selection:

-

Species: Canine (Canis lupus familiaris).

-

Infection: Naturally acquired infections with the target helminth species are preferable for at least one dose confirmation study to represent field conditions.[2][3] For dose determination, experimentally induced infections can be used.[2][3]

-

Health Status: Animals should be in good health, apart from the parasitic infection, and free of other concurrent diseases.

-

Group Size: A sufficient number of animals to provide statistically significant results, typically with a minimum of 6-8 animals per group.[3]

2. Acclimatization:

-

Animals should be acclimated to the housing and environmental conditions for at least 7 days prior to the start of the study.[2]

-

Housing should be individual to prevent cross-contamination.

-

A standard diet and access to fresh water should be provided.

3. Pre-treatment Phase:

-

Fecal samples are collected on multiple days (e.g., three consecutive days) before treatment to confirm the presence and estimate the burden of the target parasites through egg counts (e.g., McMaster technique).

-

Animals are weighed to ensure accurate dosing.

4. Randomization and Treatment:

-

Animals are randomly allocated to a treatment group (receiving this compound at a specific dose) or a control group (receiving a placebo).

-

The drug is administered orally, and animals are observed for any immediate adverse reactions.

5. Post-treatment Phase:

-

All feces from each animal are collected daily for a specified period (e.g., 3 to 7 days) to recover any expelled worms.

-

Animals are monitored daily for their health status.

6. Necropsy and Worm Recovery:

-

At the end of the collection period, all animals are humanely euthanized.

-

The gastrointestinal tract is removed, and the contents are systematically examined to recover, identify, and count all remaining helminths.

7. Efficacy Calculation:

-

The efficacy is calculated based on the reduction in the number of worms in the treated group compared to the control group using the following formula:

-

Efficacy (%) = [(Mean number of worms in control group - Mean number of worms in treated group) / Mean number of worms in control group] x 100

-

Pharmacokinetics

Specific pharmacokinetic data for this compound (absorption, distribution, metabolism, and excretion) are not extensively detailed in the currently available literature. For organophosphate compounds in general, absorption can occur through the gastrointestinal tract after oral administration. The distribution and metabolism can vary significantly between different compounds within this class and across different host species. Further research is required to elucidate the specific pharmacokinetic profile of this compound.

Conclusion

This compound is an anthelmintic with proven high efficacy against a range of common nematodes and cestodes in dogs.[1] Its presumed mechanism of action as a cholinesterase inhibitor is consistent with other organophosphate compounds. While direct evidence of its efficacy against trematodes and its specific pharmacokinetic profile is lacking, this guide provides a foundational understanding of its known anthelmintic spectrum and a framework for further investigation. The provided generalized experimental protocols, based on international guidelines, can serve as a template for future efficacy and safety studies.

References

A Predictive Metabolic Profile of Uredofos: An In-depth Technical Guide Based on Organophosphate Biotransformation

Disclaimer: Information regarding the metabolic breakdown of the experimental drug Uredofos (also known as RH-32,565) is not currently available in published scientific literature. This technical guide, therefore, provides a predictive overview of its likely metabolic fate based on the well-established biotransformation pathways of other organophosphate compounds, with a particular focus on the structurally related pesticide, Profenofos. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the potential metabolic pathways, key enzymatic players, and experimental approaches relevant to the study of this compound.

Introduction to Organophosphate Metabolism

Organophosphate (OP) compounds, a diverse group of esters of phosphoric acid, undergo extensive metabolism in host species, primarily in the liver. The biotransformation of OPs is a critical determinant of their toxicokinetics and toxicodynamics, influencing their activation to more potent forms or their detoxification and subsequent excretion. The metabolic pathways of OPs are generally conserved across various mammalian species and can be broadly categorized into two phases.[1]

-

Phase I Metabolism: This phase involves the introduction or unmasking of functional groups through oxidation, hydrolysis, and reduction reactions. For organophosphates, the most significant Phase I reactions are mediated by Cytochrome P450 (CYP) enzymes and carboxylesterases.[2][3]

-

Phase II Metabolism: In this phase, the modified compounds from Phase I are conjugated with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their elimination from the body.[3]

Predicted Metabolic Pathways of this compound

Based on the general metabolic pathways of organophosphates, this compound is anticipated to undergo several key biotransformation steps. The primary routes of metabolism are predicted to be oxidative desulfuration (if a thion group is present), hydrolysis of the ester bonds, and dealkylation and dearylation reactions, followed by conjugation of the resulting metabolites.

A generalized metabolic pathway for an organophosphate pesticide is depicted below.

References

Preliminary Research on the Efficacy of Uredofos Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uredofos, an organophosphorus compound, has demonstrated efficacy as a veterinary anthelmintic. This technical guide provides a preliminary research overview of this compound, including its known physicochemical properties and anthelmintic activity. In the absence of publicly available data on this compound derivatives, this document explores the rationale and potential for the development of such derivatives based on the well-established roles of the urea moiety in drug design and the mechanism of action of organophosphate anthelmintics. Detailed, albeit generalized, experimental protocols for the screening of novel anthelmintic compounds are provided to guide future research in this area. The aim of this guide is to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its prospective derivatives.

Introduction to this compound

This compound is an organophosphate compound with the chemical name diethyl(thio(o-(3-(p-tolylsulfonyl)ureido)phenyl)carbamoyl)phosphoramidate.[1] It has been utilized as a broad-spectrum anthelmintic in veterinary medicine. The core structure of this compound combines an organophosphate group with a urea and a tolylsulfonyl moiety, suggesting a multi-faceted potential for biological activity and chemical modification.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its pharmacokinetic and pharmacodynamic profiles and for designing potential derivatives with improved characteristics.

| Property | Value | Reference |

| Molecular Formula | C19H25N4O6PS2 | [1][2] |

| Molecular Weight | 500.52 g/mol | [2] |

| CAS Number | 52406-01-6 | [1] |

| Density | 1.416 g/cm³ | [1] |

| LogP | 6.06960 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

| Rotatable Bond Count | 9 | [1] |

Table 1: Physicochemical Properties of this compound

Efficacy of this compound

A study conducted on dogs with naturally occurring infections demonstrated the anthelmintic efficacy of this compound against a range of nematodes and cestodes. The results of this study are summarized in Table 2, providing a quantitative overview of its potency at various dosages.

| Parasite Species | Dosage (mg/kg) | Number of Treatments | Average Efficacy (%) | Reference |

| Dipylidium caninum | 50 | 1 | 100 | |

| Dipylidium caninum | 100 | 1 | 100 | |

| Taenia spp. | 50 | 1 | 100 | |

| Taenia spp. | 100 | 1 | 100 | |

| Toxocara canis | 25 | 1 | 81 | |

| Toxocara canis | 50 | 1 | 96 | |

| Toxocara canis | 100 | 1 | 98 | |

| Ancylostoma caninum | 25 | 1 | >96 | |

| Ancylostoma caninum | 50 | 1 | >96 | |

| Ancylostoma caninum | 100 | 1 | >96 | |

| Trichuris vulpis | 25 | 1 | 30 | |

| Trichuris vulpis | 50 | 1 | 35 | |

| Trichuris vulpis | 100 | 1 | 71 | |

| Trichuris vulpis | 25 | 2 (24h interval) | 89 | |

| Trichuris vulpis | 50 | 2 (24h interval) | 99 |

Table 2: Anthelmintic Efficacy of this compound in Dogs

Mechanism of Action

Organophosphate-Mediated Acetylcholinesterase Inhibition

The primary mechanism of action of organophosphate anthelmintics is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both vertebrates and invertebrates.[3][4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. By inhibiting AChE, organophosphates lead to an accumulation of ACh, resulting in persistent stimulation of cholinergic receptors. In helminths, this overstimulation causes spastic paralysis, leading to the expulsion of the parasite from the host.

Figure 1: Proposed Mechanism of Action for this compound Derivatives

The Role of the Urea Moiety

The urea functionality is a key structural motif in a vast number of biologically active compounds and approved drugs. Its prevalence in medicinal chemistry stems from its ability to form stable hydrogen bonds with biological targets, thereby influencing drug potency and selectivity. The urea group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein active sites. In the context of this compound, the urea and tolylsulfonylurea moieties may contribute to its binding affinity and selectivity for helminth AChE over the host enzyme, or they may confer additional, as-yet-unidentified biological activities. The exploration of derivatives with modified urea components is a promising avenue for enhancing efficacy and modulating physicochemical properties.

Experimental Protocols for Efficacy Screening of this compound Derivatives

The following are generalized protocols for the in vitro and in vivo screening of novel anthelmintic compounds, which can be adapted for the evaluation of this compound derivatives.

In Vitro Motility Assay

This assay provides a rapid and high-throughput method for the initial screening of compounds for anthelmintic activity.

-

Parasite Preparation: Obtain and synchronize a suitable nematode species (e.g., Caenorhabditis elegans as a model organism, or a target parasitic species like Haemonchus contortus).

-

Compound Preparation: Dissolve this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution and prepare serial dilutions.

-

Assay Setup: Dispense a known number of parasites into the wells of a microtiter plate containing culture medium.

-

Compound Addition: Add the test compounds at various concentrations to the wells. Include positive (known anthelmintic) and negative (solvent) controls.

-

Incubation: Incubate the plates at an appropriate temperature for a defined period (e.g., 24, 48, 72 hours).

-

Motility Assessment: Quantify parasite motility at different time points using an automated tracking system or by visual scoring under a microscope. A reduction in motility compared to the negative control indicates potential anthelmintic activity.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Figure 2: Workflow for In Vitro Anthelmintic Screening

In Vivo Efficacy Study in a Rodent Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of promising compounds identified from in vitro screens.

-

Animal Model: Utilize a suitable rodent model (e.g., mice or rats) experimentally infected with a target helminth species (e.g., Heligmosomoides polygyrus).

-

Infection: Infect the animals with a standardized number of infective larvae.

-

Treatment Groups: Randomly assign infected animals to different treatment groups:

-

Vehicle control (e.g., corn oil)

-

Positive control (a clinically used anthelmintic)

-

This compound derivative at various dose levels

-

-

Drug Administration: Administer the compounds orally or via the desired route for a specified duration.

-

Fecal Egg Count Reduction Test (FECRT): Collect fecal samples before and after treatment to determine the reduction in egg shedding.

-

Worm Burden Assessment: At the end of the study, euthanize the animals and recover and count the adult worms from the gastrointestinal tract.

-

Data Analysis: Calculate the percentage reduction in fecal egg count and worm burden for each treatment group compared to the vehicle control.

Future Directions: The Potential for this compound Derivatives

The development of this compound derivatives presents a compelling opportunity to enhance its anthelmintic properties. Key areas for future research include:

-

Structure-Activity Relationship (SAR) Studies: Systematically modify the tolylsulfonyl, urea, and organophosphate moieties to understand their contribution to activity and to optimize efficacy and selectivity.

-

Improving the Therapeutic Index: Design derivatives with increased potency against helminths and reduced toxicity to the host. This could be achieved by targeting parasite-specific isoforms of AChE or by modulating the physicochemical properties to alter absorption, distribution, metabolism, and excretion (ADME).

-

Broadening the Spectrum of Activity: Investigate the efficacy of novel derivatives against a wider range of parasitic helminths, including those with known resistance to existing anthelmintics.

-

Elucidating Secondary Mechanisms of Action: Explore whether the urea and tolylsulfonylurea components of this compound and its derivatives interact with other biological targets in helminths beyond AChE.

Conclusion

While this compound has demonstrated utility as a veterinary anthelmintic, the exploration of its derivatives remains a nascent field of research. This technical guide has summarized the existing knowledge on this compound and provided a framework for the rational design and evaluation of its derivatives. By leveraging the principles of medicinal chemistry and established protocols for anthelmintic drug discovery, there is significant potential to develop novel this compound-based compounds with improved efficacy, safety, and spectrum of activity for the treatment of parasitic helminth infections.

References

Methodological & Application

Developing Novel Uredofos Formulations for Veterinary Medicine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uredofos is a broad-spectrum organophosphate anthelmintic with demonstrated efficacy against a range of nematodes and cestodes in canines.[1] As with many organophosphates, its mechanism of action is presumed to involve the inhibition of acetylcholinesterase, an enzyme critical to the nervous system of parasites.[2][3][4] The development of novel formulations of this compound is a promising avenue for enhancing its therapeutic index, improving owner compliance, and potentially broadening its application in veterinary medicine.

This document provides a foundational guide for researchers and drug development professionals interested in exploring novel this compound formulations. It includes a summary of available data, proposed experimental protocols, and visualizations to guide the formulation development process. Due to the limited publicly available data on this compound, some of the following protocols are based on general principles of veterinary pharmaceutical development and may require significant adaptation as more specific data on this compound becomes available.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development. The following table summarizes the known properties of this compound.

| Property | Value | Source |

| Chemical Name | diethyl (sulfanylidene)phosphorohydrazidoate | LookChem |

| Synonyms | Sansalid, diuredosan | LookChem |

| Molecular Formula | C19H25N4O6PS2 | LookChem |

| Molecular Weight | 500.53 g/mol | LookChem |

| LogP | 6.06960 | LookChem |

| Hydrogen Bond Donor Count | 4 | LookChem |

| Hydrogen Bond Acceptor Count | 7 | LookChem |

| Rotatable Bond Count | 9 | LookChem |

Further characterization of properties such as aqueous and lipid solubility, pKa, polymorphism, and stability under various conditions (pH, temperature, light) is a critical first step in any formulation development program.

Efficacy of this compound in Dogs (1976 Study)

A 1976 study by Roberson and Ager provides the most detailed publicly available data on the efficacy of this compound in dogs with naturally occurring parasitic infections. The findings of this study are summarized below.

| Parasite | Dosage Regimen | Efficacy |

| Dipylidium caninum & Taenia spp. | 50 mg/kg (single dose) | 100% |

| 100 mg/kg (single dose) | 100% | |

| Toxocara canis | 25 mg/kg (single dose) | 81% |

| 50 mg/kg (single dose) | 96% | |

| 100 mg/kg (single dose) | 98% | |

| Ancylostoma caninum | 25 mg/kg (single dose) | >96% |

| 50 mg/kg (single dose) | >96% | |

| 100 mg/kg (single dose) | >96% | |

| 25 mg/kg (2 doses, 24h interval) | 100% | |

| 50 mg/kg (2 doses, 24h interval) | 100% | |

| Trichuris vulpis | 25 mg/kg (single dose) | 30% |

| 50 mg/kg (single dose) | 35% | |

| 100 mg/kg (single dose) | 71% | |

| 25 mg/kg (2 doses, 24h interval) | 89% | |

| 50 mg/kg (2 doses, 24h interval) | 99% |

Data from: Roberson, E. L., & Ager, A. L. (1976). This compound: anthelmintic activity against nematodes and cestodes in dogs with naturally occurring infections. American journal of veterinary research, 37(12), 1479–1482.[1]

Proposed Experimental Protocols for Novel Formulation Development

The following are generalized protocols for the development of novel this compound formulations. These should be adapted based on the specific formulation strategy being pursued (e.g., oral chewable, topical, injectable).

Pre-formulation Studies

Objective: To characterize the physicochemical properties of this compound to inform formulation design.

Methodology:

-

Solubility Determination:

-

Determine the solubility of this compound in a range of pharmaceutically acceptable solvents (e.g., water, ethanol, propylene glycol, various oils) and biorelevant media (e.g., simulated gastric and intestinal fluids).

-

Employ standard methods such as the shake-flask method followed by a validated analytical technique (e.g., HPLC-UV) to quantify the dissolved this compound.

-

-

Stability Profiling:

-

Conduct forced degradation studies to assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

-

Analyze samples at predetermined time points using a stability-indicating analytical method to identify and quantify degradation products.

-

-

Excipient Compatibility:

-

Prepare binary mixtures of this compound with a selection of common veterinary excipients (e.g., fillers, binders, disintegrants, lubricants, flavoring agents).

-

Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and analyze for any physical or chemical changes over time.

-

Formulation Development and In Vitro Characterization

Objective: To develop and optimize a novel this compound formulation with desired characteristics (e.g., enhanced palatability for oral formulations, improved skin permeation for topical formulations).

Methodology (Example: Oral Chewable Tablet):

-

Excipient Selection: Based on pre-formulation data, select appropriate excipients to formulate a palatable and stable chewable tablet.

-

Manufacturing Process:

-

Develop a robust manufacturing process, such as direct compression or wet granulation, to produce tablets with consistent physical properties (hardness, friability, weight variation).

-

-

In Vitro Dissolution Testing:

-

Perform dissolution studies in biorelevant media to assess the in vitro release profile of this compound from the formulated tablets.

-

Vary formulation and process parameters to achieve a desired release profile.

-

-

Palatability Assessment:

-

Conduct preliminary palatability studies in a small cohort of dogs to evaluate the voluntary acceptance of the formulated chewable tablets.

-

In Vivo Pharmacokinetic and Safety Studies

Objective: To evaluate the pharmacokinetic profile and safety of the novel this compound formulation in the target species.

Methodology:

-

Pharmacokinetic Study:

-

Administer the novel this compound formulation to a cohort of healthy dogs at the target therapeutic dose.

-

Collect blood samples at predetermined time points and analyze for this compound and any major metabolites using a validated bioanalytical method (e.g., LC-MS/MS).

-

Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

-

-

Safety and Tolerability Study:

-

Conduct a dose-escalation study in healthy dogs to determine the maximum tolerated dose (MTD) of the novel formulation.

-

Monitor animals for any adverse events, including clinical signs, changes in hematology and serum chemistry, and any local reactions at the site of administration (for topical or injectable formulations).

-

Efficacy Studies

Objective: To confirm the anthelmintic efficacy of the novel this compound formulation against target parasites in the intended animal patient population.

Methodology:

-

Dose Confirmation Study:

-

Following the guidelines of the World Association for the Advancement of Veterinary Parasitology (WAAVP) and other relevant regulatory bodies, conduct a controlled study in dogs with naturally or experimentally induced parasitic infections.[5][6]

-

Administer the novel this compound formulation at the predetermined therapeutic dose and compare the reduction in parasite burden (e.g., fecal egg counts, worm counts at necropsy) to an untreated control group.

-

-

Field Study:

-

Conduct a multi-center field study in client-owned dogs with naturally occurring parasitic infections to evaluate the efficacy and safety of the novel formulation under real-world conditions.

-

Visualizations

Signaling Pathway: Mechanism of Action of Organophosphates

Caption: Mechanism of action of organophosphates like this compound.

Experimental Workflow: Novel Formulation Development

References

- 1. This compound: anthelmintic activity against nematodes and cestodes in dogs with naturally occurring infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. dvm360.com [dvm360.com]

- 4. vetlexicon.com [vetlexicon.com]

- 5. world-association-for-the-advancement-of-veterinary-parasitology-waavp-second-edition-of-guidelines-for-evaluating-the-efficacy-of-anthelmintics-for-dogs-and-cats - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Uredofos in Biological Samples by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantification of Uredofos, an organophosphate compound, in various biological matrices, including plasma, urine, and tissue homogenates. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high selectivity and sensitivity for the detection of this compound. The sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure, ensuring high recovery and minimal matrix effects. This method is suitable for pharmacokinetic studies, toxicological assessments, and other research applications where accurate measurement of this compound is required.

Introduction

This compound is an organophosphate agent with potential applications in drug development and biological research. Accurate quantification of this compound in biological samples is crucial for understanding its metabolism, distribution, and potential toxicity. Mass spectrometry-based methods, particularly LC-MS/MS, are well-suited for this purpose due to their high sensitivity and specificity.[1][2] This application note provides a detailed protocol for the extraction and quantification of this compound in plasma, urine, and tissue samples. The method has been developed based on established principles for the analysis of small molecules in complex biological matrices.[1][3]

Experimental

-

This compound analytical standard

-

Internal Standard (IS) (e.g., a structurally similar organophosphate or a stable isotope-labeled this compound)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ethyl acetate

-

Human plasma (or other relevant species)

-

Human urine (or other relevant species)

-

Tissue samples (e.g., liver, kidney)

-

Phosphate buffered saline (PBS), pH 7.4

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, is recommended.[1][4]

Proper sample preparation is a critical step to remove interferences and ensure accurate quantification.[2][5] A liquid-liquid extraction (LLE) method is described below, which has been shown to provide good recovery for organophosphate metabolites.[3]

2.3.1. Plasma Sample Preparation

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of Internal Standard (IS) working solution.

-

Add 400 µL of ethyl acetate.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2.3.2. Urine Sample Preparation

-

Thaw urine samples on ice and centrifuge at 4,000 rpm for 5 minutes to remove any particulate matter.

-

To 100 µL of supernatant, add 10 µL of IS working solution.

-

Follow steps 3-9 from the plasma sample preparation protocol. For urine, a simple dilution may also be a viable option.[1]

2.3.3. Tissue Sample Preparation

-

Accurately weigh approximately 100 mg of tissue.

-

Add 500 µL of ice-cold PBS.

-

Homogenize the tissue using a suitable homogenizer until a uniform suspension is obtained.[6]

-

Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant.

-

To 100 µL of the supernatant, add 10 µL of IS working solution.

-

Follow steps 3-9 from the plasma sample preparation protocol.

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95-5% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 150°C[7]

-

Desolvation Temperature: 350°C

-

Capillary Voltage: 3.0 kV

-

MRM Transitions: To be determined by infusing a standard solution of this compound and the IS. The precursor ion (Q1) will be the [M+H]+ ion, and the product ions (Q3) will be the most stable and abundant fragment ions.

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte (this compound) to the Internal Standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Results and Discussion

The performance of this method should be validated according to relevant guidelines. Key validation parameters and their typical acceptance criteria are summarized in the table below.

Table 1: Summary of Method Performance (Hypothetical Data)

| Parameter | Plasma | Urine | Tissue |

| Linear Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | 1 - 1000 ng/g |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | 0.2 ng/mL | 0.2 ng/mL | 0.2 ng/g |

| Limit of Quantification (LOQ) | 1 ng/mL | 1 ng/mL | 1 ng/g |

| Intra-day Precision (%RSD) | < 15% | < 15% | < 15% |

| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |

| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | 85 - 115% |

| Matrix Effect | 85 - 115% | 85 - 115% | 85 - 115% |

Visualizations

Caption: Workflow for this compound Quantification in Biological Samples.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in plasma, urine, and tissue samples. The simple sample preparation procedure and the high selectivity of the MS/MS detection make this method suitable for high-throughput analysis in various research and development settings.

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry for Simultaneous Pesticide Analysis and Method Validation in Sweet Pepper - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. youtube.com [youtube.com]

- 7. chromatographyonline.com [chromatographyonline.com]

Application Note: Cell-Based Assay Development for Screening Uredofos Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uredofos is an organophosphorus (OP) compound. The primary mechanism of toxicity for most organophosphates is the inhibition of acetylcholinesterase (AChE), an essential enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[1][2][3] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors, which can cause a state of excitotoxicity and ultimately lead to programmed cell death, or apoptosis.[1]

Cell-based assays are fundamental tools in the preclinical stages of drug discovery and toxicology.[4][5][6] They provide critical insights into a compound's effects on cellular health, such as viability and proliferation.[5][7] This application note provides detailed protocols for a tiered screening approach to assess the cytotoxic activity of this compound using two common cell-based assays: the MTT assay for cell viability and the Caspase-Glo® 3/7 assay for apoptosis. These assays are robust, compatible with high-throughput screening, and allow for the quantitative determination of a compound's potency (e.g., IC50).[8][9]

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

The following diagram illustrates the proposed mechanism by which this compound induces apoptosis in susceptible cells, such as neuronal cell lines. The primary action is the inhibition of acetylcholinesterase, leading to a cascade of events culminating in the activation of executioner caspases.

Caption: Proposed pathway of this compound-induced apoptosis via AChE inhibition.

Experimental Workflow Overview

The screening process follows a logical progression from cell preparation to data analysis for two key endpoints: cell viability and apoptosis.

Caption: High-level workflow for screening this compound cytotoxicity.

Materials and Methods

Materials

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[10]

-

MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[11]

-

Sterile 96-well flat-bottom cell culture plates (clear for MTT, white-walled for Caspase assay)

-

Multichannel pipette

-

Microplate reader (absorbance and luminescence capabilities)

-

Humidified incubator (37°C, 5% CO₂)

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[10][14] Viable cells with active dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.

-

Cell Seeding:

-

Culture and harvest cells during their logarithmic growth phase.

-

Determine cell density and viability (e.g., via Trypan Blue).

-

Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well clear plate.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare a 100 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in serum-free medium to create 2X working concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (0.1% DMSO in medium).

-

Incubate for an appropriate exposure time (e.g., 24, 48, or 72 hours).

-

-

-

After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[14]

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of MTT Solubilization Solution to each well.[11]

-

Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of formazan.[10]

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[14]

-

Protocol 2: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[15] The assay reagent contains a proluminescent caspase-3/7 substrate (DEVD sequence), which is cleaved by active caspases to release aminoluciferin, generating a light signal via luciferase.[12][16]

-

Cell Seeding and Treatment:

-

Caspase-Glo® 3/7 Assay Procedure: [13][16]

-

After the this compound treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the prepared reagent to each well (maintaining a 1:1 ratio of reagent to sample volume).[16]

-

Mix the contents on a plate shaker at a low speed for 1 minute.

-

Incubate the plate at room temperature, protected from light, for 1 to 2 hours.[13][16]

-

Measure the luminescence using a microplate reader.

-

Data Presentation and Analysis

Cell Viability (MTT Assay)

The absorbance data is used to calculate the percentage of cell viability relative to the vehicle-treated control cells.

Calculation: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

The IC50 value (the concentration of this compound that inhibits cell viability by 50%) is determined by plotting % Viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Table 1: Example Data for MTT Assay (48h Exposure)

| This compound (µM) | Log [this compound] | Mean Absorbance (570nm) | Std. Dev. | % Viability |

|---|---|---|---|---|

| 0 (Vehicle) | N/A | 1.254 | 0.088 | 100.0% |

| 0.1 | -1.0 | 1.231 | 0.075 | 98.2% |

| 1 | 0.0 | 1.102 | 0.061 | 87.9% |

| 10 | 1.0 | 0.789 | 0.054 | 62.9% |

| 50 | 1.7 | 0.415 | 0.039 | 33.1% |

| 100 | 2.0 | 0.155 | 0.021 | 12.4% |

| 250 | 2.4 | 0.068 | 0.015 | 5.4% |

| Calculated IC50 | | | | ~25 µM |

Apoptosis (Caspase-3/7 Assay)

Luminescence data is typically presented as a fold change in caspase activity relative to the vehicle-treated control.

Calculation: Fold Change = (Luminescence_Sample) / (Luminescence_Vehicle)

The EC50 value (the concentration of this compound that induces 50% of the maximal caspase activity) can be determined by plotting the fold change against the log concentration of this compound.

Table 2: Example Data for Caspase-Glo® 3/7 Assay (24h Exposure)

| This compound (µM) | Log [this compound] | Mean RLU (Luminescence) | Std. Dev. | Fold Change |

|---|---|---|---|---|

| 0 (Vehicle) | N/A | 15,230 | 1,150 | 1.0 |

| 0.1 | -1.0 | 16,880 | 1,340 | 1.1 |

| 1 | 0.0 | 25,160 | 2,010 | 1.7 |

| 10 | 1.0 | 115,748 | 9,850 | 7.6 |

| 50 | 1.7 | 245,203 | 18,600 | 16.1 |

| 100 | 2.0 | 181,237 | 15,500 | 11.9 |

| 250 | 2.4 | 95,929 | 8,700 | 6.3 |

| Calculated EC50 | | | | ~30 µM |

Note: A decrease in caspase signal at very high concentrations can occur due to overwhelming cytotoxicity and necrosis, where apoptotic pathways are bypassed.[15]

References

- 1. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition [mdpi.com]

- 2. Slow-binding reversible inhibitor of acetylcholinesterase with long-lasting action for prophylaxis of organophosphate poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. moleculardevices.com [moleculardevices.com]

- 6. researchgate.net [researchgate.net]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Health Screening Assays for Drug Discovery [promega.kr]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 13. promega.com [promega.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. Apoptosis Assays | Thermo Fisher Scientific - IN [thermofisher.com]

- 16. ulab360.com [ulab360.com]

Standard Operating Procedures for the Administration of a Novel Research Compound (e.g., Uredofos)

Disclaimer: Information regarding "Uredofos" is not publicly available. The following application notes and protocols are a synthesized guide based on established best practices for the administration of novel research compounds in a laboratory setting. Researchers must adapt these procedures to the specific characteristics of the compound under investigation and adhere to all institutional and regulatory guidelines.

Purpose

This document provides standardized procedures for the safe handling, preparation, and administration of the novel research compound, hereafter referred to as "Compound X (e.g., this compound)," to laboratory animals. These guidelines are intended for researchers, scientists, and drug development professionals to ensure consistency, safety, and data integrity.

Safety and Handling

All procedures involving Compound X must be conducted in accordance with institutional and national safety guidelines. A comprehensive safety and health program should be in place to identify, evaluate, and control hazards.[1]

2.1 Personal Protective Equipment (PPE): A lab coat, chemical splash apron, and appropriate gloves (e.g., nitrile or Viton) are mandatory when handling Compound X in solid or solution form.[2] For procedures with a risk of aerosol generation, a fume hood and respiratory protection may be required.

2.2 Storage and Waste Management: Compound X should be stored in a designated, well-ventilated area, away from incompatible materials.[2] All contaminated materials, including bedding, unused solutions, and disposable PPE, must be disposed of as hazardous waste according to institutional and regulatory policies.[1][3]

Preparation of Dosing Solutions

The formulation of Compound X will depend on its physicochemical properties and the intended route of administration. All preparations should be performed in a chemical fume hood.

3.1 Vehicle Selection: The choice of vehicle should be based on the solubility of Compound X and its compatibility with the chosen administration route. Common vehicles include sterile water, saline, or specific buffer solutions. The vehicle's potential toxicity should be evaluated.

3.2 Solution Preparation Protocol:

-

Determine the required concentration and total volume of the dosing solution based on the experimental design.

-

Aseptically weigh the required amount of Compound X.

-

In a sterile container, gradually add the vehicle to the compound while mixing to ensure complete dissolution.

-

If necessary, adjust the pH of the solution to a physiologically compatible range.

-

Sterile-filter the final solution through a 0.22 µm filter into a sterile container.

-

Label the container with the compound name, concentration, date of preparation, and initials of the preparer.

-

Store the solution under appropriate conditions (e.g., refrigerated, protected from light) and define its stability period.

Animal Handling and Administration Routes

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[4] The choice of administration route depends on the experimental goals and the pharmacokinetic properties of Compound X.

4.1 General Guidelines:

-

Proper restraint techniques should be used to minimize stress and ensure the accurate administration of the compound.

-

The volume and concentration of the administered substance should be appropriate for the size and species of the animal.[4]

-

Personnel should be adequately trained for each administration technique.[5]

4.2 Common Routes of Administration:

-

Oral Gavage (PO): Ensures precise dosing directly into the gastrointestinal tract.[6]

-

Intravenous (IV): For rapid and complete bioavailability. Can be administered as a bolus or infusion.

-

Intraperitoneal (IP): Injected into the lower abdominal quadrant, with aspiration before injection to avoid administration into the bladder or gastrointestinal tract.[4][5]

-

Subcutaneous (SC): Injected into the loose skin, often between the shoulder blades. Absorption is slower than other parenteral routes.[4]

Experimental Protocols

The following are example protocols for preclinical toxicology and efficacy studies. These should be adapted based on the specific research questions.

5.1 Acute Toxicity Study: This study aims to determine the potential adverse effects of a single dose of Compound X and to establish the maximum tolerated dose (MTD).[7][8]

Protocol:

-

Use a rodent model (e.g., rats or mice).[9]

-

Divide animals into groups, including a vehicle control group and at least three dose-level groups of Compound X.

-

Administer a single dose of Compound X via the intended clinical route.

-

Observe animals for clinical signs of toxicity at regular intervals for up to 14 days.[10]

-

Record body weight, food and water intake, and any observed abnormalities.

-

At the end of the study, perform a gross necropsy and collect tissues for histopathological analysis.[9]

Table 1: Example Data for an Acute Toxicity Study

| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Signs |

| Vehicle Control | 10 | 0/10 | No abnormalities observed |

| 10 | 10 | 0/10 | No abnormalities observed |

| 100 | 10 | 2/10 | Lethargy, ruffled fur |

| 1000 | 10 | 8/10 | Severe lethargy, ataxia |

5.2 Dose-Range Finding Study: This study is conducted to determine tolerable dose levels for subsequent efficacy or longer-term toxicity studies.[7]

Protocol:

-

Use the target animal species for future efficacy studies.

-

Administer Compound X daily for a predetermined period (e.g., 7 or 14 days).

-

Include a vehicle control group and multiple dose groups.

-

Monitor animals daily for clinical signs of toxicity.

-

Collect blood samples at various time points for pharmacokinetic analysis.

-

At the end of the study, perform a complete necropsy and histopathological examination of major organs.

Table 2: Example Data for a Dose-Range Finding Study

| Dose Group (mg/kg/day) | Number of Animals | Body Weight Change (%) | Key Pathological Findings |

| Vehicle Control | 8 | +5.2 | None |

| 5 | 8 | +4.8 | None |

| 25 | 8 | +1.5 | Mild liver inflammation |

| 100 | 8 | -8.7 | Moderate liver necrosis |

Visualizations

6.1 Experimental Workflow Diagram:

In vivo experimental workflow.

6.2 Hypothetical Signaling Pathway for Compound X:

References

- 1. osha.gov [osha.gov]

- 2. safety.rochester.edu [safety.rochester.edu]

- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. az.research.umich.edu [az.research.umich.edu]

- 5. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ichorlifesciences.com [ichorlifesciences.com]

- 8. criver.com [criver.com]

- 9. youtube.com [youtube.com]

- 10. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Uredofos Efficacy Against Specific Parasites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the efficacy of Uredofos, an organophosphate anthelmintic, against a range of common parasites. The protocols outlined below cover both in vitro and in vivo techniques to determine the susceptibility of various parasite life stages to this compound.

Mechanism of Action

This compound, as an organophosphate compound, exerts its anthelmintic effect primarily through the inhibition of acetylcholinesterase (AChE) in parasites.[1][2] Acetylcholine is a major excitatory neurotransmitter in many nematodes, responsible for muscle contraction.[1][3] By inhibiting AChE, this compound leads to an accumulation of acetylcholine at the neuromuscular junction, causing spastic paralysis in the parasite, followed by its expulsion from the host.[1][4]

Caption: Signaling pathway of this compound at the neuromuscular junction of a parasite.

Quantitative Efficacy Data of this compound

The following tables summarize the in vivo efficacy of this compound against various nematode and cestode parasites in dogs, based on a study by Todd et al. (1978).[5]

Table 1: Efficacy of Single Oral Doses of this compound in Dogs

| Parasite Species | Dose (mg/kg) | Number of Dogs | Average Efficacy (%) |

| Toxocara canis (Ascarid) | 25 | 15-20 | 81 |

| 50 | 15-20 | 96 | |

| 100 | 15-20 | 98 | |

| Ancylostoma caninum (Hookworm) | 25 | 15-20 | >96 |

| 50 | 15-20 | >96 | |

| 100 | 15-20 | >96 | |

| Trichuris vulpis (Whipworm) | 25 | 15-20 | 30 |

| 50 | 15-20 | 35 | |

| 100 | 15-20 | 71 | |

| Dipylidium caninum (Tapeworm) | 50 | 46 | 100 |

| 100 | 46 | 100 | |

| Taenia spp. (Tapeworm) | 50 | 46 | 100 |

| 100 | 46 | 100 |

Table 2: Efficacy of Multiple Oral Doses of this compound in Dogs

| Parasite Species | Dose (mg/kg/day) | Dosing Regimen | Number of Dogs | Average Efficacy (%) |

| Ancylostoma caninum (Hookworm) | 25 | 2-3 treatments (24-hr intervals) | 35 | 100 |

| 50 | 2-3 treatments (24-hr intervals) | 35 | 100 | |

| Trichuris vulpis (Whipworm) | 25 | 2 treatments (24-hr interval) | 15-20 | 89 |

| 50 | 2 treatments (24-hr interval) | 15-20 | 99 |

Experimental Protocols

The following are detailed protocols for commonly used assays to assess anthelmintic efficacy. These can be adapted for testing this compound against specific parasites.

In Vitro Assays

This assay is used to determine the ovicidal activity of an anthelmintic compound.[6]

Objective: To determine the concentration of this compound that inhibits the hatching of parasite eggs.

Materials:

-

Freshly collected parasite eggs (e.g., from feces of infected animals)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Incubator

-

Inverted microscope

-

Appropriate culture medium or buffer (e.g., M9 buffer for C. elegans)[7]

-

Lugol's iodine solution

Procedure:

-

Egg Collection and Preparation:

-

Isolate parasite eggs from fresh fecal samples using a standard flotation method.

-

Wash the eggs multiple times with a suitable buffer to remove debris.

-

Quantify the number of eggs per unit volume to prepare a standardized egg suspension.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the culture medium.

-

Add a specific volume of the standardized egg suspension (approximately 50-100 eggs) to each well of a 96-well plate.[8]

-

Add the different concentrations of this compound to the respective wells. Include a negative control (solvent only) and a positive control (a known effective ovicidal drug).

-

-

Incubation:

-

Incubate the plate at an optimal temperature for egg development for the specific parasite (e.g., 25-28°C for many gastrointestinal nematodes) for a duration that allows for hatching in the control group (typically 24-48 hours).[8]

-

-

Data Collection:

-

After incubation, add a drop of Lugol's iodine to each well to stop further hatching and to stain the larvae.

-

Under an inverted microscope, count the number of hatched larvae and unhatched (embryonated) eggs in each well.[8]

-

-

Data Analysis:

-

Calculate the percentage of egg hatch inhibition for each this compound concentration using the following formula: % Inhibition = 100 - [ (Number of hatched larvae in treated well / Total number of eggs in treated well) / (Number of hatched larvae in control well / Total number of eggs in control well) ] x 100